Tubeimoside I (Standard)

Description

BenchChem offers high-quality Tubeimoside I (Standard) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Tubeimoside I (Standard) including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

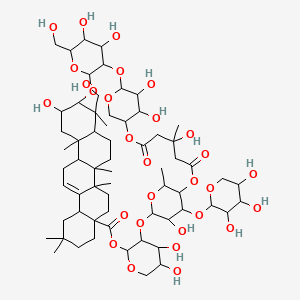

7,8,18,28,29,35,55,56,58-nonahydroxy-30,54-bis(hydroxymethyl)-13,18,37,41,48,48,53,54-octamethyl-57-(3,4,5-trihydroxyoxan-2-yl)oxy-3,5,10,12,15,21,24,26,31,33-decaoxadecacyclo[39.9.3.211,14.222,25.134,38.01,46.04,9.027,32.037,42.045,53]octapentacont-44-ene-2,16,20-trione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C63H98O29/c1-26-46-47(88-51-43(76)38(71)30(67)22-81-51)45(78)53(84-26)90-48-39(72)31(68)23-82-54(48)92-56(79)63-15-13-57(2,3)17-28(63)27-9-10-35-59(5)18-29(66)50(60(6,25-65)34(59)11-12-62(35,8)61(27,7)14-16-63)91-55-49(42(75)40(73)32(21-64)86-55)89-52-44(77)41(74)33(24-83-52)85-36(69)19-58(4,80)20-37(70)87-46/h9,26,28-35,38-55,64-68,71-78,80H,10-25H2,1-8H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MCPFEAJYKIXPQF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C2C(C(C(O1)OC3C(C(COC3OC(=O)C45CCC(CC4C6=CCC7C(C6(CC5)C)(CCC8C7(CC(C(C8(C)CO)OC9C(C(C(C(O9)CO)O)O)OC1C(C(C(CO1)OC(=O)CC(CC(=O)O2)(C)O)O)O)O)C)C)(C)C)O)O)O)OC1C(C(C(CO1)O)O)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C63H98O29 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1319.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Core Mechanism of Action of Tubeimoside I in Cancer Cells: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubeimoside I (TBMS1), a triterpenoid (B12794562) saponin (B1150181) extracted from the traditional Chinese medicinal herb Bolbostemma paniculatum (Maxim.) Franquet, has demonstrated significant anti-tumor activities across a spectrum of cancer types.[1][2][3] Its multifaceted mechanism of action involves the induction of apoptosis, modulation of autophagy, induction of cell cycle arrest, and inhibition of metastasis through the regulation of numerous signaling pathways. This technical guide provides an in-depth analysis of the molecular mechanisms underpinning the anti-neoplastic effects of Tubeimoside I, supported by quantitative data, detailed experimental protocols, and visual diagrams of key cellular pathways.

Core Anti-Cancer Mechanisms of Tubeimoside I

TBMS1 exerts its cytotoxic effects on cancer cells through several interconnected mechanisms. It disrupts fundamental cellular processes required for tumor growth and survival, including programmed cell death, cell cycle progression, and cellular migration.

Induction of Apoptosis

A primary mechanism of TBMS1 is the induction of apoptosis, or programmed cell death. This is achieved through the modulation of key signaling cascades that converge on the activation of caspases, the executioners of apoptosis.

-

Mitochondrial (Intrinsic) Pathway: TBMS1 triggers the intrinsic apoptotic pathway by altering the balance of Bcl-2 family proteins. It upregulates the expression of pro-apoptotic proteins like Bax and downregulates anti-apoptotic proteins such as Bcl-2, Mcl-1, and Bcl-xL.[1][2][4][5] This shift increases the mitochondrial membrane permeability, leading to the release of cytochrome c into the cytoplasm.[2][6] The released cytochrome c then participates in the formation of the apoptosome, which activates caspase-9, and subsequently, the executioner caspase-3, culminating in apoptosis.[1][7]

-

Reactive Oxygen Species (ROS) Generation: TBMS1 has been shown to induce the production of reactive oxygen species (ROS) in cancer cells.[4][8][9] Elevated ROS levels cause oxidative stress, which can damage mitochondria and further promote the release of pro-apoptotic factors, linking oxidative stress directly to the intrinsic apoptotic pathway.[8][10]

-

Endoplasmic Reticulum (ER) Stress: In some cancer types, TBMS1 induces apoptosis by causing ER stress, indicated by the upregulation of proteins like GRP78/Bip and CHOP.[11]

Modulation of Autophagy

Autophagy is a cellular self-digestion process that can either promote cell survival or contribute to cell death. TBMS1's effect on autophagy is complex and can be context-dependent.

-

Induction of Autophagy: In liver cancer cells (HepG2), TBMS1 induces autophagy by activating the AMP-activated protein kinase (AMPK) signaling pathway, evidenced by the accumulation of autophagosomes and increased expression of Beclin1 and LC3-II.[1][12]

-

Disruption of Autophagic Flux: In cervical and colorectal cancer cells, TBMS1 initiates autophagy but also blocks the final stages of the process (autophagic flux) by inhibiting lysosomal hydrolytic enzymes.[1] This leads to the accumulation of dysfunctional autophagolysosomes, which triggers cytotoxic effects and apoptosis.[1][5]

-

Cytoprotective Autophagy: In melanoma and breast cancer, TBMS1 can induce a cytoprotective autophagy, where inhibiting this process (e.g., with chloroquine) enhances the cytotoxic and apoptotic effects of TBMS1.[13][14]

Cell Cycle Arrest

TBMS1 can halt the proliferation of cancer cells by arresting the cell cycle at specific checkpoints, most notably the G2/M phase.[1][11][15][16]

-

G2/M Phase Arrest: This arrest is often mediated by the downregulation of key cell cycle regulatory proteins, including cyclin B1 and cdc2 (CDK1).[15][16][17] In esophageal squamous cell carcinoma, TBMS1 was found to decrease levels of the cdc2/cyclin B1 complex.[16]

-

G0/G1 Phase Arrest: In prostate cancer cells, TBMS1 induces G0/G1 phase arrest, which is associated with an increased expression of p53 and p21 and decreased expression of cyclin E and cdk2.[9]

-

Regulation by p21: The protein p21, a cyclin-dependent kinase inhibitor, plays a crucial role in TBMS1-induced cell cycle arrest. TBMS1 treatment has been shown to cause a strong overexpression and nuclear accumulation of p21.[16][17]

Inhibition of Metastasis and Invasion

TBMS1 has demonstrated the ability to inhibit the migration, invasion, and adhesion of cancer cells, key processes in metastasis.

-

Downregulation of MMPs: In hepatoma cells, TBMS1 significantly downregulates the expression and activity of matrix metalloproteinase-2 (MMP-2) and MMP-9, enzymes critical for degrading the extracellular matrix during invasion.[1]

-

Suppression of CXCR4: In breast cancer, TBMS1 suppresses metastasis by downregulating the expression of the chemokine receptor CXCR4. This is achieved by inhibiting the binding activity of NF-κB, a key transcription factor for CXCR4.[18]

-

Inhibition of Angiogenesis: TBMS1 can inhibit the proliferation and metastasis of non-small cell lung cancer by upregulating miR-126-5p, which in turn inactivates the VEGF-A/VEGFR2/ERK signaling pathway, a critical axis for angiogenesis.[1][19]

Key Signaling Pathways Modulated by Tubeimoside I

The anti-cancer effects of TBMS1 are orchestrated through its influence on several critical intracellular signaling pathways.

PI3K/Akt/mTOR Pathway

The PI3K/Akt/mTOR pathway is a central regulator of cell growth, proliferation, and survival, and it is frequently hyperactivated in cancer.[20][21] TBMS1 has been shown to inhibit this pathway in several cancer models.

-

In human glioma cells, TBMS1 reduces cell viability by suppressing the phosphorylation of Akt.[17] This inhibition leads to G2/M arrest and triggers apoptosis via the Bcl-2 signaling pathway.[17]

-

In triple-negative breast cancer, the inhibitory effect of TBMS1 is mediated through the NR3C2/PI3K/AKT signaling pathway.[22]

-

In breast cancer cells, TBMS1-induced autophagy involves the Akt-mTOR-eEF-2K pathway.[13]

MAPK Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway regulates a wide range of cellular processes, including proliferation, differentiation, and apoptosis.[23] TBMS1 can activate stress-related MAPK pathways to induce apoptosis.

-

In lung cancer cells (A549 and PC9), TBMS1 activates the MAPK/JNK signaling pathway, leading to increased phosphorylation of JNK and p38.[1][4] This activation contributes to the inhibition of cell proliferation and induction of apoptosis.[4]

-

In melanoma cells, TBMS1 can paradoxically hyperactivate the MEK1/2-ERK1/2 cascade, which inhibits cell proliferation. This effect is potentially mediated by the activation of protein-tyrosine phosphatase 1B (PTP1B).[14]

NF-κB Pathway

The NF-κB pathway is involved in inflammation and cell survival. TBMS1 generally acts as an inhibitor of this pro-survival pathway.

-

In human choriocarcinoma cells, TBMS1 was found to inhibit NF-κB function.[6]

-

In breast cancer, TBMS1's ability to suppress the metastasis-related receptor CXCR4 is a direct result of inhibiting NF-κB binding activity.[18]

-

Luciferase reporter assays have also shown that TBMS1 reduces the promoter activity of NF-κB.[4]

Quantitative Data Summary

The efficacy of Tubeimoside I varies across different cancer cell lines. The half-maximal inhibitory concentration (IC50) is a common measure of a compound's potency.

| Cell Line | Cancer Type | IC50 (µM) | Reference(s) |

| DU145 | Prostate Cancer | ~10 | [8] |

| P3 | Prostate Cancer | ~20 | [8] |

| SKOV3 | Ovarian Cancer | 17.44 µg/mL (~17.8 µM) | [24] |

| HUVEC | Endothelial Cells (non-cancer) | 9.07 µg/mL (~9.3 µM) | [24] |

| MDA-MB-231 | Triple-Negative Breast Cancer | Dose-dependent inhibition observed at 7.58 and 15.16 µM | [22] |

| MDA-MB-468 | Triple-Negative Breast Cancer | Dose-dependent inhibition observed at 7.58 and 15.16 µM | [22] |

| A549 | Lung Cancer | Effective concentrations noted at 4, 8, 12, 16 µM | [1] |

| PC9 | Lung Cancer | Effective concentrations noted at 8, 16 µM | [1] |

| HepG2 | Liver Cancer | Effective concentrations noted at 8, 16 µM and 10-30 µM | [1] |

| NCI-H1299 | Non-Small Cell Lung Cancer | Effective at 10 µM | [1][19] |

Note: IC50 values can vary based on experimental conditions, such as incubation time and the specific viability assay used.

Key Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the mechanism of action of Tubeimoside I.

Cell Viability Assay (MTT Assay)

Principle: This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to a purple formazan (B1609692) product, which is insoluble in aqueous solution.[25][26] The amount of formazan produced is proportional to the number of living cells.

Methodology:

-

Cell Seeding: Seed cancer cells in a 96-well plate at a density of 1 x 10⁴ cells/well in 100 µL of complete culture medium. Incubate for 18-24 hours at 37°C in a 5% CO₂ incubator to allow for cell adherence.

-

Compound Treatment: Prepare serial dilutions of Tubeimoside I in culture medium. Remove the old medium from the wells and add 100 µL of medium containing the various concentrations of TBMS1. Include a vehicle control (e.g., DMSO) and a blank (medium only).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Prepare a 5 mg/mL stock solution of MTT in sterile PBS.[25] Add 10-20 µL of the MTT stock solution to each well (final concentration ~0.5 mg/mL) and incubate for 4 hours at 37°C.[7][26]

-

Solubilization: Carefully remove the medium from each well. Add 150 µL of a solubilizing agent, such as dimethyl sulfoxide (B87167) (DMSO), to each well to dissolve the purple formazan crystals.[7][27] Gently shake the plate for 10-15 minutes.

-

Absorbance Measurement: Measure the absorbance of each well at a wavelength of 560-570 nm using a microplate reader.[7][27]

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the viability against the log of the TBMS1 concentration to determine the IC50 value.[27]

Apoptosis Analysis by Flow Cytometry

Principle: This method quantifies the extent of apoptosis by using Annexin V and Propidium Iodide (PI) co-staining. In early apoptosis, phosphatidylserine (B164497) (PS) translocates to the outer leaflet of the plasma membrane. Annexin V, a protein with high affinity for PS, is fluorescently labeled (e.g., with FITC) and can detect these early apoptotic cells. PI is a fluorescent nucleic acid dye that cannot cross the membrane of live or early apoptotic cells, but can stain the nucleus of late apoptotic or necrotic cells where membrane integrity is lost.

Methodology:

-

Cell Treatment: Seed cells (e.g., 1 x 10⁶ cells) in a 6-well plate and treat with desired concentrations of Tubeimoside I for 24 hours.[7]

-

Cell Harvesting: Collect both adherent and floating cells. Wash the cells with cold PBS three times by centrifugation (e.g., 250 x g for 90 seconds).[7]

-

Staining: Resuspend the cell pellet in 100 µL of 1X Binding Buffer provided with the apoptosis detection kit.[7]

-

Add 5 µL of Annexin V-FITC and 10 µL of Propidium Iodide (PI) solution.[7]

-

Incubation: Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples by flow cytometry within one hour.

-

Gating and Quantification:

-

Annexin V- / PI- : Live cells

-

Annexin V+ / PI- : Early apoptotic cells

-

Annexin V+ / PI+ : Late apoptotic/necrotic cells

-

Annexin V- / PI+ : Necrotic cells

-

Western Blotting

Principle: Western blotting is used to detect and quantify the expression levels of specific proteins in a cell lysate. Proteins are separated by size via gel electrophoresis, transferred to a membrane, and then probed with specific primary antibodies followed by enzyme-conjugated secondary antibodies for detection.

Methodology:

-

Protein Extraction: After treatment with TBMS1, wash cells with cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.

-

Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford protein assay.

-

Gel Electrophoresis: Load equal amounts of protein (e.g., 20-40 µg) from each sample onto an SDS-PAGE gel. Run the gel to separate proteins based on molecular weight.

-

Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., Bcl-2, Bax, p-Akt, total Akt, β-actin) overnight at 4°C with gentle agitation.

-

Washing: Wash the membrane three times with TBST for 10 minutes each.

-

Secondary Antibody Incubation: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1-2 hours at room temperature.

-

Washing: Repeat the washing step.

-

Detection: Add an enhanced chemiluminescence (ECL) substrate to the membrane and visualize the protein bands using an imaging system. The intensity of the bands corresponds to the protein expression level. β-actin or GAPDH is typically used as a loading control.

Conclusion

Tubeimoside I is a potent natural compound with a complex and multifaceted mechanism of action against cancer cells. It effectively inhibits tumor growth by simultaneously targeting several key cellular processes. Its ability to induce apoptosis through both intrinsic and stress-related pathways, modulate autophagy for cytotoxic outcomes, arrest the cell cycle, and inhibit metastasis highlights its potential as a promising candidate for cancer chemotherapy. The modulation of critical signaling networks, including the PI3K/Akt/mTOR and MAPK pathways, underscores its pleiotropic effects. Further pre-clinical and clinical investigations are warranted to fully elucidate its therapeutic potential, optimize its delivery, and explore its efficacy in combination therapies.

References

- 1. Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tubeimoside-1 induces glioma apoptosis through regulation of Bax/Bcl-2 and the ROS/Cytochrome C/Caspase-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 3. The potential role of tubeimosides in cancer prevention and treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tubeimoside-1 (TBMS1) inhibits lung cancer cell growth and induces cells apoptosis through activation of MAPK-JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. mdpi.com [mdpi.com]

- 6. Cytotoxicity of tubeimoside I in human choriocarcinoma JEG-3 cells by induction of cytochrome c release and apoptosis via the mitochondrial-related signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. The effect of tubeimoside-1 on the proliferation, metastasis and apoptosis of oral squamous cell carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Tubeimoside-1 induces oxidative stress-mediated apoptosis and G0/G1 phase arrest in human prostate carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Tubeimoside-1 induces oxidative stress-mediated apoptosis and G0/G1 phase arrest in human prostate carcinoma cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Induction of reactive oxygen species: an emerging approach for cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Tubeimoside-1 induces G2/M phase arrest and apoptosis in SKOV-3 cells through increase of intracellular Ca²⁺ and caspase-dependent signaling pathways - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Tubeimoside I induces autophagy in HepG2 cells by activating the AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tubeimoside-1, a triterpenoid saponin, induces cytoprotective autophagy in human breast cancer cells in vitro via Akt-mediated pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Tubeimoside I Inhibits Cell Proliferation and Induces a Partly Disrupted and Cytoprotective Autophagy Through Rapidly Hyperactivation of MEK1/2-ERK1/2 Cascade via Promoting PTP1B in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Intrinsic apoptotic pathway and G2/M cell cycle arrest involved in tubeimoside I-induced EC109 cell death - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Intrinsic apoptotic pathway and G2/M cell cycle arrest involved in tubeimoside I-induced EC109 cell death - PMC [pmc.ncbi.nlm.nih.gov]

- 17. spandidos-publications.com [spandidos-publications.com]

- 18. Tubeimoside-1 suppresses breast cancer metastasis through downregulation of CXCR4 chemokine receptor expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Tubeimoside-1 inhibits the proliferation and metastasis by promoting miR-126-5p expression in non-small cell lung cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 20. mdpi.com [mdpi.com]

- 21. DUAL INHIBITION OF PI3K/AKT AND mTOR SIGNALING IN HUMAN NON-SMALL CELL LUNG CANCER CELLS BY A DIETARY FLAVONOID FISETIN - PMC [pmc.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. mdpi.com [mdpi.com]

- 24. Unraveling the Action Mechanism of Tubeimoside-1 against Tumor Microvessels via Network Pharmacology and Experimental Validation [jcancer.org]

- 25. broadpharm.com [broadpharm.com]

- 26. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 27. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Biological Activity of Tubeimoside I

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tubeimoside I (TBMS1) is a triterpenoid (B12794562) saponin (B1150181) extracted from the tuber of Bolbostemma paniculatum (Maxim.) Franquet, a plant used in traditional Chinese medicine.[1][2] Emerging evidence has highlighted its potent and diverse biological activities, particularly its anti-tumor and anti-inflammatory properties, making it a compound of significant interest for therapeutic development. This guide provides a comprehensive overview of the biological activities of Tubeimoside I, with a focus on its mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways it modulates.

Anti-Cancer Activity

Tubeimoside I has demonstrated significant anti-cancer effects across a wide range of malignancies, including but not limited to, lung, breast, liver, oral, and brain cancers. Its cytotoxic effects are mediated through a multi-pronged approach that includes the induction of apoptosis and autophagy, cell cycle arrest, and the inhibition of cancer cell proliferation, migration, and invasion.

Inhibition of Cancer Cell Proliferation

Tubeimoside I exhibits potent dose- and time-dependent inhibition of proliferation in various cancer cell lines. The half-maximal inhibitory concentration (IC50) values for Tubeimoside I in several cancer cell lines are summarized in the table below.

| Cancer Type | Cell Line | IC50 (µM) | Citation |

| Lung Cancer | NCI-H1299 | 17.53 | [1] |

| Lung Cancer | NCI-H1975 | 25.01 | [1] |

| Lung Cancer | A549 | 12.30 | [1] |

| Lung Cancer | PC9 | 10.20 | [1] |

| Oral Squamous Cell Carcinoma | CAL27 | ~15 | |

| Oral Squamous Cell Carcinoma | SCC15 | ~10 | |

| Glioblastoma | U87 | ~12.5 µg/mL | [3] |

| Triple-Negative Breast Cancer | MDA-MB-231 | 7.58 | [4] |

| Triple-Negative Breast Cancer | MDA-MB-468 | 15.16 | [4] |

Induction of Apoptosis

A primary mechanism of Tubeimoside I's anti-cancer activity is the induction of programmed cell death, or apoptosis. This is often mediated through the intrinsic mitochondrial pathway.

Quantitative Analysis of Apoptosis in U87 Glioblastoma Cells:

| TBMS1 Concentration (µg/mL) | Early Apoptotic Cells (%) | Late Apoptotic Cells (%) | Total Apoptotic Cells (%) | Citation |

| 0 | 2.4 | 5.8 | 8.2 | [3] |

| 10 | 5.6 | 7.1 | 12.7 | [3] |

| 15 | 13.2 | 10.5 | 23.7 | [3] |

| 25 | 21.6 | 12.5 | 34.1 | [3] |

Tubeimoside I has been shown to upregulate the pro-apoptotic protein Bax and downregulate the anti-apoptotic protein Bcl-2, thereby increasing the Bax/Bcl-2 ratio and promoting the release of cytochrome c from the mitochondria.[3] This, in turn, activates a cascade of caspases, including caspase-3 and caspase-9, leading to the execution of apoptosis. Furthermore, Tubeimoside I can induce the production of reactive oxygen species (ROS), which also contributes to the apoptotic process.[3]

Modulation of Key Signaling Pathways

Tubeimoside I exerts its anti-neoplastic effects by modulating several critical intracellular signaling pathways that are often dysregulated in cancer.

-

PI3K/Akt/mTOR Pathway: This pathway is central to cell growth, proliferation, and survival. Tubeimoside I has been shown to inhibit the phosphorylation of key components of this pathway, including PI3K and Akt, leading to a downstream reduction in cell proliferation and survival.[4]

-

MAPK/JNK Pathway: The mitogen-activated protein kinase (MAPK) pathways, including the c-Jun N-terminal kinase (JNK) pathway, are involved in cellular responses to stress, and their activation can lead to apoptosis. Tubeimoside I has been observed to activate the JNK signaling pathway in lung cancer cells.

-

NF-κB Pathway: The nuclear factor-kappa B (NF-κB) pathway is a key regulator of inflammation and cell survival. In some contexts, Tubeimoside I has been found to inhibit the NF-κB signaling pathway.

Below are diagrams illustrating the signaling pathways modulated by Tubeimoside I.

Figure 1: Simplified diagram of Tubeimoside I inhibiting the PI3K/Akt/mTOR signaling pathway.

Figure 2: Overview of the intrinsic apoptosis pathway induced by Tubeimoside I.

In Vivo Anti-Tumor Efficacy

The anti-tumor effects of Tubeimoside I have also been validated in preclinical animal models. In xenograft models, administration of Tubeimoside I has been shown to significantly suppress tumor growth.

Quantitative Analysis of In Vivo Tumor Growth Inhibition:

| Cancer Model | Treatment | Dosage | Tumor Volume Reduction (%) | Citation |

| Triple-Negative Breast Cancer Xenograft | Tubeimoside I | Not specified | Significant reduction | [4][5] |

| Oral Squamous Cell Carcinoma Xenograft | Tubeimoside I | Not specified | Significant reduction |

Anti-Inflammatory Activity

In addition to its anti-cancer properties, Tubeimoside I has demonstrated notable anti-inflammatory effects. It can inhibit the production of pro-inflammatory mediators and modulate inflammatory signaling pathways. While the primary focus of recent research has been on its anti-cancer potential, its anti-inflammatory actions contribute to its therapeutic profile.

Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the biological activity of Tubeimoside I.

Cell Viability and Proliferation Assay (MTT Assay)

This colorimetric assay is used to assess cell metabolic activity, which is an indicator of cell viability, proliferation, and cytotoxicity.

-

Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

-

Compound Treatment: Prepare serial dilutions of Tubeimoside I in culture medium to achieve the desired final concentrations. Replace the existing medium with 100 µL of the medium containing different concentrations of Tubeimoside I. Include a vehicle control (e.g., DMSO).

-

Incubation: Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours).

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.

-

Formazan (B1609692) Crystal Formation: Incubate the plate for 4 hours at 37°C to allow for the formation of formazan crystals.

-

Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of cell viability against the logarithm of the Tubeimoside I concentration to determine the IC50 value.

References

- 1. Protocol Online: Xenograft Tumor Model Protocol [protocol-online.org]

- 2. Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Apoptosis Protocols | USF Health [health.usf.edu]

- 4. researchgate.net [researchgate.net]

- 5. Protocol to establish patient-derived xenograft and organoid for radiosensitivity of esophageal squamous cell carcinoma - PMC [pmc.ncbi.nlm.nih.gov]

Tubeimoside I: A Deep Dive into Targeted Signaling Pathways

An In-depth Technical Guide for Researchers and Drug Development Professionals

Introduction

Tubeimoside I (TBMS1) is a potent triterpenoid (B12794562) saponin (B1150181) derived from the tuber of Bolbostemma paniculatum (Maxim) Franquet, a plant used in traditional Chinese medicine.[1] Emerging evidence has highlighted its significant antitumor activities across a spectrum of cancers, including lung, breast, colorectal, and brain tumors.[2][3] TBMS1 exerts its anticancer effects by modulating a complex network of intracellular signaling pathways, leading to the inhibition of cell proliferation, induction of programmed cell death, and arrest of the cell cycle.[4] This technical guide provides a comprehensive overview of the core signaling pathways targeted by Tubeimoside I, presenting quantitative data, detailed experimental protocols, and visual pathway diagrams to facilitate further research and drug development.

Core Signaling Pathways Targeted by Tubeimoside I

Tubeimoside I's multifaceted anti-cancer activity stems from its ability to interfere with several critical signaling cascades that govern cell survival and proliferation. The primary pathways affected include those regulating apoptosis, autophagy, and the cell cycle.

Induction of Apoptosis

TBMS1 is a potent inducer of apoptosis in various cancer cell lines. It can trigger both the intrinsic (mitochondrial) and extrinsic (death receptor) apoptotic pathways.

Intrinsic Pathway: TBMS1 disrupts the balance of the Bcl-2 family of proteins, which are key regulators of the mitochondrial apoptosis pathway. It downregulates the expression of anti-apoptotic proteins like Bcl-2 and Mcl-1, while upregulating pro-apoptotic proteins such as Bax.[2][5] This shift in the Bax/Bcl-2 ratio leads to mitochondrial membrane permeabilization, the release of cytochrome c into the cytoplasm, and the subsequent activation of the caspase cascade, including caspase-9 and the executioner caspase-3.[5][6] Activation of caspase-3 ultimately leads to the cleavage of cellular substrates, such as poly (ADP-ribose) polymerase (PARP), culminating in apoptotic cell death.[2][6]

Extrinsic Pathway: In some contexts, TBMS1 can sensitize cancer cells to TRAIL (Tumor necrosis factor-related apoptosis-inducing ligand)-induced apoptosis. It achieves this by downregulating c-FLIP, an inhibitor of the death receptor pathway, through a STAMBPL1-dependent mechanism.[7] This allows for the efficient activation of caspase-8, which can then directly activate effector caspases or cleave Bid to engage the mitochondrial pathway.[7]

References

- 1. Unraveling the Action Mechanism of Tubeimoside-1 against Tumor Microvessels via Network Pharmacology and Experimental Validation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Tubeimoside I Inhibits the Proliferation of Liver Cancer Through Inactivating NF-κB Pathway by Regulating TNFAIP3 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tubeimoside-1 induces glioma apoptosis through regulation of Bax/Bcl-2 and the ROS/Cytochrome C/Caspase-3 pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 6. spandidos-publications.com [spandidos-publications.com]

- 7. mdpi.com [mdpi.com]

Tubeimoside I as an HSPD1 Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of Tubeimoside I (TBMS1), a natural triterpenoid (B12794562) saponin, and its function as an inhibitor of Heat Shock Protein Family D Member 1 (HSPD1), also known as HSP60. We will explore its mechanism of action, impact on critical signaling pathways, and its potential as a therapeutic agent in oncology.

Introduction: Tubeimoside I and HSPD1

Tubeimoside I is a bioactive compound extracted from the tuber of Bolbostemma paniculatum, a traditional Chinese herb.[1][2] It has demonstrated significant anti-tumor activities across a wide range of cancer cell lines.[3][4][5] One of its key mechanisms of action is the inhibition of HSPD1.

HSPD1 is a mitochondrial chaperone protein essential for protein folding and maintaining cellular homeostasis.[6] In many cancers, HSPD1 is overexpressed and plays a pro-survival role, contributing to tumor progression, metastasis, and chemoresistance by preventing apoptosis and stabilizing key oncogenic proteins.[7][8][9] Its overexpression is often correlated with a poor prognosis in various cancers, including lung, esophageal, and colorectal cancer.[7][9] By targeting HSPD1, Tubeimoside I disrupts these pro-survival functions, making it a promising candidate for cancer therapy.

Mechanism of Action: HSPD1 Inhibition and Downstream Effects

Tubeimoside I functions as an inhibitor of HSPD1 by reducing its expression.[10] This inhibition is a critical upstream event that triggers a cascade of downstream cellular responses, primarily mediated by an increase in reactive oxygen species (ROS).[10]

The inhibition of HSPD1 by Tubeimoside I leads to increased ROS generation in cancer cells.[10] This elevation in oxidative stress is a central hub from which multiple signaling pathways are activated, ultimately leading to cell cycle arrest, apoptosis, and modulation of autophagy.

Modulation of Cellular Signaling Pathways

Tubeimoside I's anti-cancer effects are multifaceted, stemming from its ability to modulate a complex network of signaling pathways.

ROS-Mediated Pathways

-

Endoplasmic Reticulum (ER) Stress: By increasing ROS, Tubeimoside I induces ER stress, a condition that, when prolonged, triggers apoptosis.[10]

-

MAPK Signaling: Tubeimoside I activates the c-Jun N-terminal kinase (JNK) and p38 MAPK signaling pathways, which are stress-activated kinases that play a crucial role in inducing apoptosis.[10][11][12] It has also been shown to hyperactivate the MEK1/2-ERK1/2 cascade in melanoma.[13][14]

-

AMP-Activated Protein Kinase (AMPK) Signaling: The compound activates the AMPK signaling pathway, a key sensor of cellular energy status.[1][4][15] This activation is a direct consequence of ROS-induced mitochondrial dysfunction and is a primary trigger for initiating autophagy.[4][16]

Apoptosis Induction

Tubeimoside I is a potent inducer of apoptosis through multiple mechanisms:

-

It triggers the mitochondrial (intrinsic) pathway of apoptosis, characterized by mitochondrial dysfunction, modulation of Bcl-2 family proteins (upregulation of Bax, downregulation of Bcl-2), and cleavage of caspases, including caspase-3 and caspase-9.[5][17][18]

-

It can also involve the extrinsic apoptotic pathway, as evidenced by the downregulation of caspase-8.[17]

-

In combination with TRAIL (tumor necrosis factor-related apoptosis-inducing ligand), Tubeimoside I enhances apoptotic cell death by destabilizing the anti-apoptotic protein c-FLIP.[19]

Autophagy Modulation

Tubeimoside I has a dual and complex effect on autophagy.

-

Initiation: It promotes the initiation of autophagy through the ROS-AMPK signaling axis.[2][4]

-

Flux Blockade: Crucially, it also blocks the later stages of autophagy (autophagic flux) by impairing lysosomal acidification and inhibiting lysosomal hydrolytic enzymes.[4][16][20]

This dual action leads to the massive accumulation of dysfunctional and impaired autolysosomes, which is cytotoxic and contributes to cell death, rather than promoting cell survival.[2][4] This makes Tubeimoside I an effective autophagy inhibitor, a valuable property for sensitizing cancer cells to chemotherapy.[4][20]

Other Key Pathways

-

PI3K/Akt/mTOR Pathway: Tubeimoside I has been shown to inhibit this critical pro-survival pathway in glioblastoma and triple-negative breast cancer.[21][22]

-

NF-κB Pathway: The compound inactivates the NF-κB signaling pathway, which is a key regulator of inflammation and cell survival.[11][12][23]

-

Wnt/β-catenin Pathway: In colorectal cancer and oral squamous cell carcinoma, Tubeimoside I suppresses cell proliferation and invasion by inhibiting the Wnt/β-catenin signaling pathway.[1][17]

Quantitative Data

The efficacy of Tubeimoside I varies across different cancer cell lines. The following tables summarize key quantitative data from preclinical studies.

Table 1: IC50 Values of Tubeimoside I in Various Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Exposure Time (h) | Reference |

| DU145 | Prostate Cancer | ~10 | 24 | [5][11][18] |

| PC3 | Prostate Cancer | ~20 | 24 | [5] |

| HUVEC | Endothelial Cells | 17.9 | 72 | [11] |

| NCI-H1299 | Lung Cancer | 17.53 | Not Specified | [1] |

| Multiple Lines | Colorectal Cancer | 8 (approx.) | 48 | [24] |

| HUVECs | Endothelial Cells | 1.11 (for Yoda1-induced Piezo1 inhibition) | Not Applicable | [25] |

| HEK293T | (Piezo1 Overexpressing) | 6.97 (for Yoda1-induced Piezo1 inhibition) | Not Applicable | [25] |

Table 2: Summary of Tubeimoside I Effects on Key Signaling Proteins

| Protein/Pathway | Effect | Cancer Type | Reference |

| HSPD1 | Inhibition/Downregulation | Colorectal Cancer | [10] |

| p-JNK / p-p38 (MAPK) | Increased Phosphorylation (Activation) | Lung, Prostate Cancer | [5][12][18] |

| p-AMPK | Increased Phosphorylation (Activation) | Liver, Colorectal Cancer | [1][4][15] |

| Cleaved Caspase-3, -9 | Upregulation | Prostate, Oral Cancer | [5][17][18] |

| Bcl-2 | Downregulation | Prostate, Oral Cancer | [5][17][18] |

| Bax | Upregulation | Lung, Prostate Cancer | [5][12] |

| LC3-II | Upregulation (indicative of autophagy) | Multiple | [4][15][20] |

| p62 | Upregulation (indicative of autophagy flux block) | Lung Cancer | [20] |

| p-Akt / p-mTOR | Decreased Phosphorylation (Inhibition) | Glioblastoma | [21] |

| NF-κB | Reduced Promoter Activity (Inhibition) | Lung Cancer | [12] |

| c-Myc / MMP-7 | Downregulation | Oral Cancer | [17] |

| TNFAIP3 | Upregulation | Liver Cancer | [23] |

Key Experimental Protocols

Detailed methodologies are crucial for reproducing and building upon existing research. The following are standard protocols used to evaluate the effects of Tubeimoside I.

Cell Viability Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability to determine the IC50 value of a compound.

-

Cell Seeding: Plate cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and allow them to adhere overnight.

-

Compound Treatment: Treat cells with a range of concentrations of Tubeimoside I (e.g., 0, 1, 5, 10, 20, 50, 100 µM) for 24, 48, or 72 hours.[26]

-

MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[26]

-

Incubation: Incubate the plate for 2-4 hours at 37°C, allowing viable cells to convert the yellow MTT to purple formazan (B1609692) crystals.[26]

-

Solubilization: Add 100 µL of a solubilization solution (e.g., DMSO or acidic isopropanol) to each well to dissolve the formazan crystals.[26]

-

Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.[26]

-

Data Analysis: Calculate the percentage of cell viability relative to the untreated control and plot the results to determine the IC50 value.

Western Blotting for Protein Expression

This technique is used to detect and quantify the expression levels of specific proteins (e.g., HSPD1, caspases, LC3-II).

-

Cell Lysis: Treat cells with Tubeimoside I for the desired time. Wash cells with ice-cold PBS and lyse them using RIPA buffer containing protease and phosphatase inhibitors.[26]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[26]

-

SDS-PAGE: Load equal amounts of protein (20-40 µg) onto an SDS-polyacrylamide gel and separate them by electrophoresis.[26]

-

Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.[26]

-

Blocking: Block the membrane with a blocking buffer (e.g., 5% non-fat milk or BSA in TBST) for 1 hour at room temperature to prevent non-specific antibody binding.[26]

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific to the target protein (e.g., anti-HSPD1, anti-cleaved caspase-3) overnight at 4°C.[26]

-

Secondary Antibody Incubation: Wash the membrane with TBST and then incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[26]

-

Detection: Apply an ECL (enhanced chemiluminescence) substrate and visualize the protein bands using an imaging system.[26] Quantify band intensity and normalize to a loading control like GAPDH or β-actin.

Flow Cytometry for Apoptosis (Annexin V/PI Staining)

This method quantifies the percentage of cells undergoing apoptosis.

-

Cell Treatment: Culture and treat cells with Tubeimoside I for the specified duration.

-

Cell Harvesting: Collect both adherent and floating cells and wash them with cold PBS.

-

Staining: Resuspend cells in 1X Annexin V binding buffer. Add Annexin V-FITC and Propidium Iodide (PI) to the cell suspension.

-

Incubation: Incubate the cells in the dark for 15 minutes at room temperature.

-

Analysis: Analyze the stained cells using a flow cytometer.

-

Live cells: Annexin V-negative and PI-negative.

-

Early apoptotic cells: Annexin V-positive and PI-negative.

-

Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.

-

Flow Cytometry for Intracellular ROS Detection

This protocol measures the generation of ROS within cells.

-

Cell Treatment: Treat cells with Tubeimoside I as required.

-

Probe Loading: Incubate the treated cells with a ROS-sensitive fluorescent probe, such as 2',7'-dichlorofluorescin diacetate (DCFH-DA), for 30 minutes at 37°C.

-

Cell Harvesting: Wash and harvest the cells.

-

Analysis: Analyze the fluorescence intensity of the cells using a flow cytometer. An increase in fluorescence indicates a higher level of intracellular ROS.

Visualizations: Pathways and Workflows

Signaling Pathway of Tubeimoside I Action

The following diagram illustrates the central mechanism of Tubeimoside I, starting from HSPD1 inhibition.

Caption: Mechanism of Tubeimoside I via HSPD1 inhibition and ROS generation.

Experimental Workflow for Western Blotting

This diagram outlines the key steps in performing a Western blot analysis.

Caption: Standard experimental workflow for Western Blot analysis.

Logical Relationship of Tubeimoside I in Chemo-sensitization

This diagram shows how Tubeimoside I enhances the efficacy of other chemotherapeutic agents.

Caption: Tubeimoside I enhances chemotherapy via multiple mechanisms.

Conclusion

Tubeimoside I is a potent natural compound with significant anti-cancer properties centered on its ability to inhibit HSPD1. This primary action triggers a cascade of events, including ROS production, activation of pro-apoptotic pathways like MAPK and ER stress, and a unique dual modulation of autophagy that results in cytotoxic effects. Its ability to inhibit pro-survival pathways such as PI3K/Akt and NF-κB further underscores its therapeutic potential.

Notably, by inducing apoptosis and blocking the cytoprotective aspects of autophagy, Tubeimoside I acts as a powerful chemo-sensitizer, enhancing the efficacy of conventional drugs like oxaliplatin and 5-fluorouracil.[4][10][16] This positions Tubeimoside I as a strong candidate for combination therapies aimed at overcoming drug resistance and improving patient outcomes in a variety of cancers. Further in vivo studies and clinical investigation are warranted to fully realize its potential in oncology.

References

- 1. Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Frontiers | Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations [frontiersin.org]

- 3. researchgate.net [researchgate.net]

- 4. Tubeimoside-I sensitizes colorectal cancer cells to chemotherapy by inducing ROS-mediated impaired autophagolysosomes accumulation - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Tubeimoside-1 induces oxidative stress-mediated apoptosis and G0/G1 phase arrest in human prostate carcinoma cells in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Potential association of HSPD1 with dysregulations in ribosome biogenesis and immune cell infiltration in lung adenocarcinoma: An integrated bioinformatic approach - PMC [pmc.ncbi.nlm.nih.gov]

- 8. HSPD1 Supports Osteosarcoma Progression through Stabilizing ATP5A1 and thus Activation of AKT/mTOR Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 9. High Expression of Heat Shock Protein Family D Member 1 Predicts Poor Prognosis of Esophageal Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Tubeimoside-I, an inhibitor of HSPD1, enhances cytotoxicity of oxaliplatin by activating ER stress and MAPK signaling pathways in colorectal cancer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. Tubeimoside-1 (TBMS1) inhibits lung cancer cell growth and induces cells apoptosis through activation of MAPK-JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Tubeimoside I Inhibits Cell Proliferation and Induces a Partly Disrupted and Cytoprotective Autophagy Through Rapidly Hyperactivation of MEK1/2-ERK1/2 Cascade via Promoting PTP1B in Melanoma - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Tubeimoside I induces autophagy in HepG2 cells by activating the AMP-activated protein kinase signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. Tubeimoside-I sensitizes colorectal cancer cells to chemotherapy by inducing ROS-mediated impaired autophagolysosomes accumulation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. The effect of tubeimoside-1 on the proliferation, metastasis and apoptosis of oral squamous cell carcinoma in vitro - PMC [pmc.ncbi.nlm.nih.gov]

- 18. urotoday.com [urotoday.com]

- 19. mdpi.com [mdpi.com]

- 20. Tubeimoside I-induced lung cancer cell death and the underlying crosstalk between lysosomes and mitochondria - PMC [pmc.ncbi.nlm.nih.gov]

- 21. Tubeimoside-I sensitizes temozolomide-resistant glioblastoma cells to chemotherapy by reducing MGMT expression and suppressing EGFR induced PI3K/Akt/mTOR/NF-κB-mediated signaling pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. researchgate.net [researchgate.net]

- 23. Tubeimoside I Inhibits the Proliferation of Liver Cancer Through Inactivating NF-κB Pathway by Regulating TNFAIP3 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 24. Frontiers | Tubeimoside 1 Acts as a Chemotherapeutic Synergist via Stimulating Macropinocytosis [frontiersin.org]

- 25. Frontiers | Tubeimoside I Antagonizes Yoda1-Evoked Piezo1 Channel Activation [frontiersin.org]

- 26. benchchem.com [benchchem.com]

An In-depth Technical Guide on the Anti-inflammatory Properties of Tubeimoside I

For Researchers, Scientists, and Drug Development Professionals

Abstract

Tubeimoside I (TBMS1), a triterpenoid (B12794562) saponin (B1150181) extracted from the tuber of Bolbostemma paniculatum, has demonstrated significant anti-inflammatory properties in a variety of preclinical models. This technical guide provides a comprehensive overview of the current understanding of Tubeimoside I's mechanisms of action, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling pathways involved. The primary anti-inflammatory effects of Tubeimoside I are attributed to its ability to inhibit the NF-κB and MAPK signaling pathways, leading to a reduction in the production of pro-inflammatory cytokines and mediators. This document aims to serve as a valuable resource for researchers and professionals in the field of drug discovery and development, offering in-depth insights into the therapeutic potential of Tubeimoside I for inflammatory diseases.

Introduction

Inflammation is a complex biological response to harmful stimuli, such as pathogens, damaged cells, or irritants. While it is a crucial component of the innate immune system, chronic or dysregulated inflammation is a key driver of numerous diseases, including rheumatoid arthritis, sepsis, and neuroinflammatory conditions. Tubeimoside I, a natural compound, has emerged as a promising candidate for anti-inflammatory therapy.[1] This guide synthesizes the existing scientific literature to provide a detailed technical overview of its anti-inflammatory properties.

Mechanisms of Anti-inflammatory Action

The anti-inflammatory effects of Tubeimoside I are primarily mediated through the modulation of key signaling pathways that regulate the expression of inflammatory genes.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a central regulator of inflammation. Tubeimoside I has been shown to suppress the activation of NF-κB in various inflammatory models.[1][2] This inhibition is achieved, at least in part, by upregulating the expression of TNF alpha-induced protein 3 (TNFAIP3), also known as A20, a ubiquitin-editing enzyme that acts as a negative regulator of the NF-κB pathway.[3] By preventing the degradation of IκBα, Tubeimoside I inhibits the translocation of the p65 subunit of NF-κB into the nucleus, thereby downregulating the transcription of pro-inflammatory genes.[4]

Modulation of the MAPK Signaling Pathway

The Mitogen-Activated Protein Kinase (MAPK) pathway, including p38 and c-Jun N-terminal kinase (JNK), plays a critical role in the production of pro-inflammatory cytokines.[1] Tubeimoside I has been demonstrated to inhibit the phosphorylation of both p38 and JNK in response to inflammatory stimuli, such as TNF-α and lipopolysaccharide (LPS).[1][4] This inhibition contributes to the reduced expression of downstream inflammatory mediators.

Attenuation of the TLR4-MyD88 Signaling Pathway

In models of sepsis, Tubeimoside I has been shown to inhibit the Toll-like receptor 4 (TLR4)-Myeloid differentiation primary response 88 (MyD88)-NF-κB-inducible nitric oxide synthase (iNOS) signaling pathway.[2] By interfering with this pathway, Tubeimoside I reduces the excessive production of nitric oxide (NO), a key mediator of vascular hyporeactivity in sepsis.[2]

Quantitative Data on Anti-inflammatory Effects

While specific IC50 values for the inhibition of inflammatory markers are not consistently reported across studies, the available quantitative data demonstrates the potent anti-inflammatory activity of Tubeimoside I.

| Model System | Treatment | Key Findings | Reference |

| In Vitro | |||

| TNF-α-stimulated Fibroblast-Like Synoviocytes (FLS) from Collagen-Induced Arthritis (CIA) rats | Tubeimoside I | Suppressed the production of pro-inflammatory cytokines including IL-1β, IL-6, IL-8, and TNF-α. | [1] |

| LPS-exposed murine microglial BV-2 cells | Tubeimoside I (1, 2, and 4 μM) | Significantly inhibited the LPS-induced increase in mRNA levels of IL-6, IL-1β, and TNF-α in a concentration-dependent manner. Suppressed the phosphorylation of AKT, NF-κB p65, p38, and ERK1/2. | [4] |

| C2C12 myoblast cells | Tubeimoside I (40 µM) | Induced the gene expression of IL-6 and PTGS2 (COX-2), an effect modulated by SYK and STAT3 inhibitors, suggesting a role in adjuvant activity. | [5] |

| In Vivo | |||

| Collagen-Induced Arthritis (CIA) in rats | Tubeimoside I | Efficaciously ameliorated inflammation and joint destruction. | [1] |

| Cecal Ligation and Puncture (CLP)-induced sepsis in mice | Tubeimoside I (4 mg/kg, intraperitoneally) | Partially improved survival, ameliorated mean arterial pressure, and enhanced vascular responsiveness. Inhibited the CLP-activated TLR4-MyD88-NF-κB-iNOS pathway. | [2] |

| Doxorubicin-induced cardiotoxicity in mice | Tubeimoside I | Remarkably reduced the mRNA expression of IL-6, IL-1β, and TNF-α. Inhibited the phosphorylation of p65. | [6] |

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the complex mechanisms and processes discussed, the following diagrams have been generated using the Graphviz DOT language.

Signaling Pathways

Experimental Workflows

References

- 1. Inhibitory effects of tubeimoside I on synoviocytes and collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Transcription of Tnfaip3 is regulated by NF-κB and p38 via C/EBPβ in activated macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Tubeimoside I Protects Dopaminergic Neurons Against Inflammation-Mediated Damage in Lipopolysaccharide (LPS)-Evoked Model of Parkinson’s Disease in Rats - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Tubeimoside I Ameliorates Doxorubicin-Induced Cardiotoxicity by Upregulating SIRT3 - PMC [pmc.ncbi.nlm.nih.gov]

Tubeimoside I: A Technical Guide to its Inhibition of the NF-κB Signaling Pathway

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Tubeimoside I (TBMS1), a triterpenoid (B12794562) saponin (B1150181) extracted from the tubers of Bolbostemma paniculatum, has demonstrated significant anti-inflammatory and anti-cancer properties.[1][2] A primary mechanism contributing to these effects is its potent inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway. NF-κB is a crucial transcription factor family that regulates genes involved in inflammation, immunity, cell proliferation, and survival.[3][4] Its aberrant activation is a hallmark of many chronic inflammatory diseases and cancers. This document provides a detailed technical overview of the mechanisms by which Tubeimoside I modulates NF-κB signaling, summarizes key quantitative data, and presents detailed experimental protocols for researchers investigating this interaction.

The NF-κB Signaling Pathway and Mechanism of Inhibition by Tubeimoside I

The canonical NF-κB pathway is typically activated by pro-inflammatory stimuli such as Tumor Necrosis Factor-alpha (TNF-α). In an inactive state, NF-κB dimers (most commonly p65/p50) are sequestered in the cytoplasm by inhibitor of κB (IκB) proteins, primarily IκBα.[5][6] Upon stimulation, the IκB kinase (IKK) complex is activated and phosphorylates IκBα.[7][8] This phosphorylation marks IκBα for ubiquitination and subsequent proteasomal degradation, freeing the NF-κB dimer to translocate to the nucleus, bind to DNA, and initiate the transcription of target genes.[6][9]

Tubeimoside I interferes with this cascade at multiple points:

-

Upregulation of TNFAIP3 (A20): Studies have shown that Tubeimoside I significantly increases the expression of TNFα-induced protein 3 (TNFAIP3), also known as A20.[1][10] TNFAIP3 is a ubiquitin-editing enzyme that acts as a critical negative regulator of the NF-κB pathway, effectively terminating the signal.[1] By upregulating TNFAIP3, Tubeimoside I enhances this natural braking mechanism, leading to the inactivation of the NF-κB pathway.[1][10]

-

Inhibition of NF-κB Binding Activity: Tubeimoside I has been shown to inhibit the binding of NF-κB to the promoter regions of its target genes, such as CXCR4, a key regulator of cancer metastasis.[11][12] This prevents the transcriptional activation of genes responsible for cell proliferation and invasion.

-

Suppression of TNF-α-Induced Activation: The compound effectively suppresses the activation of NF-κB and Mitogen-Activated Protein Kinases (MAPKs) like p38 and JNK, which are induced by TNF-α.[13][14] This leads to a downstream reduction in the production of pro-inflammatory cytokines.[14]

-

Reduction of Promoter Activity: Luciferase reporter assays have confirmed that Tubeimoside I reduces the overall promoter activity of NF-κB, indicating a direct or indirect suppression of its transcriptional function.[15]

Caption: NF-κB pathway and points of inhibition by Tubeimoside I.

Quantitative Data Summary

The inhibitory effects of Tubeimoside I have been quantified across various cancer cell lines. The half-maximal inhibitory concentration (IC50) is a key metric for its cytotoxic and anti-proliferative activity.

Table 1: IC50 Values of Tubeimoside I in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 (µM) | Assay | Reference |

|---|---|---|---|---|

| MHCC97-H | Hepatocellular Carcinoma | 20.28 | CCK-8 | [1] |

| SNU-449 | Hepatocellular Carcinoma | 22.98 | CCK-8 | [1] |

| HepG2 | Hepatocellular Carcinoma | Most Sensitive (Value not specified) | Not specified | [13] |

| A549 | Lung Cancer | 8, 12, 16 (Doses used) | Not specified | [2] |

| PC9 | Lung Cancer | 8, 16 (Doses used) | Not specified | [2] |

| NCI-H460 | Lung Cancer | 20 (Dose used) | Not specified | [2][11] |

| MDA-MB-231 | Breast Cancer | 4-8 (Doses used) | Not specified | [2][11] |

| U251 | Glioma | 20-40 µg/mL | Not specified | [2][11] |

| A375 | Melanoma | 20, 40 (Doses used) | Not specified |[11] |

Experimental Protocols and Workflow

Investigating the effect of Tubeimoside I on the NF-κB pathway involves a series of coordinated in vitro assays.

Caption: Experimental workflow for studying Tubeimoside I effects on NF-κB.

Cell Culture and Treatment

-

Cell Seeding: Culture selected cells (e.g., A549, HepG2, MHCC97-H) in appropriate media (e.g., DMEM with 10% FBS) at 37°C and 5% CO2. Seed cells in plates suitable for the downstream assay (e.g., 96-well for viability, 6-well for protein/RNA extraction).

-

Treatment: Once cells reach 70-80% confluency, replace the medium.

-

Pre-treatment: Add varying concentrations of Tubeimoside I (e.g., 0, 5, 10, 20 µM) to the cells and incubate for a specified time (e.g., 2-4 hours).

-

Stimulation: For experiments investigating inhibition of activation, add a stimulating agent like TNF-α (e.g., 10 ng/mL) for a short duration (e.g., 30 minutes) before harvesting.[5]

-

Controls: Include a vehicle-only control (e.g., DMSO) and a stimulant-only control.

-

Cell Viability Assay (CCK-8)

-

Protocol: Seed cells in a 96-well plate. After treatment as described in 4.1, add 10 µL of CCK-8 solution to each well.[1]

-

Incubation: Incubate the plate for 1-4 hours at 37°C.

-

Measurement: Measure the absorbance at 450 nm using a microplate reader.

-

Analysis: Calculate cell viability as a percentage relative to the vehicle-treated control group.

Western Blot for NF-κB Pathway Proteins

This protocol is for analyzing levels of p-IκBα, total IκBα, and nuclear vs. cytoplasmic p65.

-

Protein Extraction:

-

Cytoplasmic & Nuclear Fractionation: After treatment, wash cells with ice-cold PBS. Lyse cells using a hypotonic buffer (e.g., Buffer A: 10 mM HEPES, 10 mM KCl, 0.1 mM EDTA) with a detergent like NP-40.[16] Centrifuge to pellet the nuclei. The supernatant is the cytoplasmic fraction. Lyse the nuclear pellet with a high-salt nuclear extraction buffer (e.g., Buffer B: 20 mM HEPES, 0.4 M NaCl, 1 mM EDTA).[16]

-

-

Quantification: Determine protein concentration for all fractions using a BCA assay.

-

SDS-PAGE: Load 20-40 µg of protein per lane onto a 10% SDS-polyacrylamide gel. Run the gel until adequate separation is achieved.

-

Transfer: Transfer the proteins from the gel to a PVDF membrane.

-

Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.[16]

-

Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies against:

-

Secondary Antibody Incubation: Wash the membrane with TBST and incubate with an appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Detection: Visualize protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[16]

Immunofluorescence for p65 Nuclear Translocation

-

Cell Preparation: Grow cells on glass coverslips in a 24-well plate. Treat cells as described in 4.1.

-

Fixation: After treatment, wash cells with PBS and fix with 4% paraformaldehyde for 15 minutes.[19]

-

Permeabilization: Wash again and permeabilize the cell membrane with 0.2% Triton X-100 in PBS for 10 minutes.[19]

-

Blocking: Block with a solution containing 10% normal goat serum in PBS for 30-60 minutes.[19]

-

Primary Antibody: Incubate with a primary antibody against the p65 subunit (e.g., 1:50 dilution) overnight at 4°C.[5]

-

Secondary Antibody: Wash and incubate with a fluorescently-labeled secondary antibody (e.g., Alexa Fluor 488 or 594) for 1 hour at room temperature in the dark.[20]

-

Counterstaining: Stain the nuclei with DAPI or Hoechst stain for 5 minutes.[19][21]

-

Imaging: Mount the coverslips onto slides and visualize using a fluorescence or confocal microscope.

-

Analysis: Quantify the fluorescence intensity of p65 in the nucleus versus the cytoplasm across multiple cells to determine the extent of nuclear translocation.

Quantitative Real-Time PCR (qRT-PCR)

-

RNA Extraction: Following cell treatment, lyse cells and extract total RNA using a commercial kit (e.g., TRIzol or RNeasy).

-

cDNA Synthesis: Synthesize first-strand cDNA from 1-2 µg of total RNA using a reverse transcription kit.

-

PCR Amplification: Perform real-time PCR using a SYBR Green master mix with specific primers for NF-κB target genes (e.g., TNFAIP3, IL-6, CXCL8) and a housekeeping gene (e.g., ACTB, GAPDH) for normalization.

-

Analysis: Calculate the relative gene expression using the 2^-ΔΔCt method.

NF-κB Luciferase Reporter Assay

-

Transfection: Co-transfect cells with a plasmid containing the firefly luciferase gene under the control of an NF-κB response element and a Renilla luciferase plasmid (for normalization).

-

Treatment: After 24 hours, treat the transfected cells with Tubeimoside I and/or TNF-α as described in 4.1.

-

Lysis and Measurement: Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

-

Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity. Compare the relative luciferase units (RLU) of treated groups to the control to determine the effect on NF-κB transcriptional activity.

Conclusion

Tubeimoside I is a potent natural compound that effectively inhibits the NF-κB signaling pathway, a central mediator of inflammation and cancer progression. Its multi-faceted mechanism, which includes the upregulation of the endogenous inhibitor TNFAIP3 and the suppression of p65 nuclear translocation, makes it a compelling candidate for further drug development. The methodologies outlined in this guide provide a robust framework for researchers to further elucidate its mechanism of action and evaluate its therapeutic potential in preclinical models.

References

- 1. Tubeimoside I Inhibits the Proliferation of Liver Cancer Through Inactivating NF-κB Pathway by Regulating TNFAIP3 Expression - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. mdpi.com [mdpi.com]

- 5. Quantifying Nuclear p65 as a Parameter for NF-κB Activation: Correlation Between ImageStream Cytometry, Microscopy and Western Blot - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Frontiers | Post-translational Modifications of IκBα: The State of the Art [frontiersin.org]

- 7. par.nsf.gov [par.nsf.gov]

- 8. cdr.lib.unc.edu [cdr.lib.unc.edu]

- 9. NF-κB p65 Antibody | Cell Signaling Technology [cellsignal.com]

- 10. Tubeimoside I Inhibits the Proliferation of Liver Cancer Through Inactivating NF-κB Pathway by Regulating TNFAIP3 Expression - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Frontiers | Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations [frontiersin.org]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Inhibitory effects of tubeimoside I on synoviocytes and collagen-induced arthritis in rats - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Tubeimoside-1 (TBMS1) inhibits lung cancer cell growth and induces cells apoptosis through activation of MAPK-JNK pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Quantitative imaging assay for NF-κB nuclear translocation in primary human macrophages - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. tools.thermofisher.com [tools.thermofisher.com]

An In-depth Technical Guide on the Core Mechanisms of Tubeimoside I in Apoptosis Induction

Authored for: Researchers, Scientists, and Drug Development Professionals

Introduction

Tubeimoside I (TBMS1), a triterpenoid (B12794562) saponin (B1150181) extracted from the tuber of Bolbostemma paniculatum (Maxim) Franquet, is a compound that has garnered significant attention for its potent anti-tumor properties.[1][2][3] Traditionally used in Chinese medicine for its anti-inflammatory and antiviral effects, recent research has illuminated its efficacy as a cytotoxic agent against a wide array of cancer cell lines.[2][3] This guide provides a detailed technical overview of the molecular mechanisms through which Tubeimoside I induces apoptosis, presenting key quantitative data, experimental methodologies, and visual representations of the core signaling pathways involved.

Core Mechanisms of Tubeimoside I-Induced Apoptosis

Tubeimoside I orchestrates cancer cell death primarily through the induction of apoptosis, leveraging multiple interconnected cellular pathways. Its action is multifaceted, engaging the intrinsic (mitochondrial), and extrinsic (death receptor) pathways, often initiated by the generation of reactive oxygen species (ROS) and the modulation of critical kinase signaling cascades.

The Intrinsic (Mitochondrial) Pathway

The mitochondrial pathway is a central mechanism for TBMS1-induced apoptosis.[4][5] TBMS1 treatment disrupts the delicate balance between pro-apoptotic and anti-apoptotic proteins of the Bcl-2 family.[2][3] It upregulates the expression of pro-apoptotic members like Bax while simultaneously downregulating anti-apoptotic members such as Bcl-2, Bcl-xL, and Mcl-1.[2][6][7] This shift increases the Bax/Bcl-2 ratio, a critical determinant for apoptosis initiation.[1][2][3]

The elevated Bax/Bcl-2 ratio leads to mitochondrial outer membrane permeabilization (MOMP), resulting in the collapse of the mitochondrial membrane potential (ΔΨm) and the release of cytochrome c from the mitochondria into the cytosol.[8][9][10] Cytosolic cytochrome c then binds to Apaf-1, forming the apoptosome, which recruits and activates pro-caspase-9.[11] Activated caspase-9 subsequently cleaves and activates effector caspases, most notably caspase-3, which executes the final stages of apoptosis by cleaving cellular substrates like PARP (Poly ADP-ribose polymerase).[1][2][11]

The Extrinsic (Death Receptor) Pathway

TBMS1 also enhances apoptosis through the extrinsic pathway, particularly by sensitizing cancer cells to Tumor Necrosis Factor-Related Apoptosis-Inducing Ligand (TRAIL).[6] In combination with TRAIL, TBMS1 significantly increases apoptotic cell death.[6] The underlying mechanism involves the TBMS1-mediated downregulation of STAMBPL1, a deubiquitinase.[6] This leads to the destabilization and proteasome-dependent degradation of c-FLIP, a key anti-apoptotic protein that inhibits caspase-8 activation at the death-inducing signaling complex (DISC).[6] By reducing c-FLIP levels, TBMS1 facilitates TRAIL-induced activation of caspase-8, which can then directly activate effector caspases or cleave Bid to tBid, further amplifying the apoptotic signal through the mitochondrial pathway.[6] Downregulation of caspase-8 has also been observed in oral squamous cell carcinoma cells treated with TBMS1.[11]

Role of Reactive Oxygen Species (ROS) and Endoplasmic Reticulum (ER) Stress

A primary trigger for TBMS1-induced apoptosis is the generation of intracellular Reactive Oxygen Species (ROS).[2][10][12] The accumulation of ROS induces oxidative stress, which is a potent activator of the mitochondrial apoptotic pathway.[4][5] This ROS production can lead to mitochondrial dysfunction, ER stress, and the activation of stress-related signaling kinases.[1][4][5] The use of ROS scavengers like N-acetylcysteine (NAC) has been shown to significantly attenuate TBMS1-induced apoptosis, confirming the critical role of oxidative stress in its mechanism of action.[4][5]

Key Signaling Pathways Modulated by Tubeimoside I

TBMS1's pro-apoptotic effects are regulated by its ability to interfere with crucial cell survival and stress signaling pathways.

Inhibition of the PI3K/Akt Survival Pathway

The Phosphatidylinositol 3-kinase (PI3K)/Akt pathway is a central signaling node for cell survival, proliferation, and growth. Akt, a serine/threonine kinase, promotes survival by phosphorylating and inactivating pro-apoptotic targets and upregulating anti-apoptotic proteins.[7][13] TBMS1 has been shown to inhibit the phosphorylation and thus the activation of Akt.[6][7][14] This dephosphorylation of Akt prevents the downregulation of anti-apoptotic Bcl-2 family proteins (Mcl-1, Bcl-2, Bcl-xL), contributing significantly to the pro-apoptotic shift in the cell.[6][7] The inhibitory effect of TBMS1 on cancer may be mediated via the NR3C2/PI3K/AKT signaling pathway.[15]

Activation of MAPK Stress Pathways

The Mitogen-Activated Protein Kinase (MAPK) signaling family plays a dual role in cell fate. While the ERK pathway is often associated with survival, the c-Jun N-terminal kinase (JNK) and p38 MAPK pathways are typically activated by cellular stress and promote apoptosis.[5] TBMS1 treatment leads to the activation and phosphorylation of JNK and p38.[4][5][12] These stress-activated kinases can phosphorylate various substrates that contribute to apoptosis, including members of the Bcl-2 family, thereby linking cellular stress directly to the mitochondrial death machinery.[4]

Visualizing the Mechanisms of Tubeimoside I

The following diagrams, rendered using the DOT language, illustrate the key molecular pathways and experimental workflows discussed.

Caption: Core Apoptotic Signaling of Tubeimoside I.

Caption: Tubeimoside I and TRAIL Sensitization Pathway.

Caption: Upstream Kinase Regulation by Tubeimoside I.

Caption: Experimental Workflow for Apoptosis Assessment.

Quantitative Data Presentation

The cytotoxic and pro-apoptotic efficacy of Tubeimoside I has been quantified across various cancer cell lines. The following tables summarize key findings from the literature.

Table 1: IC50 Values of Tubeimoside I in Cancer Cell Lines

| Cell Line | Cancer Type | IC50 Value (µM) | Reference(s) |

| DU145 | Prostate Cancer | ~10 | [4][5] |

| P3 | Prostate Cancer | ~20 | [4][5] |

| MHCC97-H | Liver Cancer | 20.28 | [16] |

| SNU-449 | Liver Cancer | 22.98 | [16] |

Table 2: Induction of Apoptosis by Tubeimoside I

| Cell Line | Cancer Type | Treatment | Result | Reference(s) |

| CAL27 | Oral Squamous Cell Carcinoma | 10 µM TBMS1 for 24h | Apoptotic cells increased from 4.38% to 12.99% | [11] |

| SCC15 | Oral Squamous Cell Carcinoma | 10 µM TBMS1 for 24h | Apoptotic cells increased from 5.05% to 13.99% | [11] |

| Various | Renal, Colon, Lung, Cervical | 5 µM TBMS1 + 50 ng/mL TRAIL | Synergistic increase in apoptotic cell death | [6] |

Experimental Protocols

The following are detailed methodologies for key experiments used to elucidate the pro-apoptotic role of Tubeimoside I.

Cell Viability and Proliferation Assay (MTT Assay)

-

Objective: To determine the dose- and time-dependent cytotoxic effect of TBMS1.

-

Protocol:

-

Seed cancer cells (e.g., 5x10³ cells/well) in a 96-well plate and allow them to adhere overnight.

-

Treat the cells with a range of concentrations of TBMS1 (e.g., 0-100 µM) for specified time points (e.g., 24, 48, 72 hours).

-

After treatment, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the supernatant and add 150 µL of dimethyl sulfoxide (B87167) (DMSO) to dissolve the formazan (B1609692) crystals.

-

Measure the absorbance at a wavelength of 560 nm using a microplate reader. Cell viability is expressed as a percentage relative to the untreated control.[11]

-

Apoptosis Quantification by Annexin V/PI Flow Cytometry

-

Objective: To distinguish between viable, early apoptotic, late apoptotic, and necrotic cells.

-

Protocol:

-

Treat cells with the desired concentrations of TBMS1 for the specified time.

-

Harvest cells by trypsinization and wash twice with ice-cold PBS.[9]

-

Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.

-

Add 5 µL of FITC-conjugated Annexin V and 5 µL of Propidium Iodide (PI) to 100 µL of the cell suspension.[17]

-

Incubate the cells for 15 minutes at room temperature in the dark.

-

Add 400 µL of 1X Binding Buffer to each sample.

-

Analyze the samples within 1 hour using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while double-positive cells are late apoptotic/necrotic.[9][11]

-

Western Blot Analysis for Protein Expression

-

Objective: To measure changes in the expression levels of key apoptosis-related proteins.

-

Protocol:

-

Following treatment with TBMS1, lyse cells in RIPA buffer containing protease and phosphatase inhibitors.

-

Determine the protein concentration of the lysates using a BCA or Bradford assay.

-

Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer.

-

Separate the proteins by size using SDS-polyacrylamide gel electrophoresis (SDS-PAGE).

-

Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.

-

Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour.

-

Incubate the membrane with primary antibodies against target proteins (e.g., Bax, Bcl-2, cleaved caspase-3, p-Akt, β-actin) overnight at 4°C.[2]

-

Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.

-

Detect the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.[2]

-

Measurement of Intracellular ROS

-

Objective: To quantify the generation of reactive oxygen species following TBMS1 treatment.

-

Protocol:

-

Culture cells and treat with TBMS1 as required.

-

In the final 30 minutes of treatment, add a ROS-sensitive fluorescent probe, such as 2',7'-dichlorodihydrofluorescein (B1593923) diacetate (DCFH-DA), to the culture medium at a final concentration of 10 µM.

-

Incubate at 37°C, protected from light. DCFH-DA is deacetylated by cellular esterases to DCFH, which is then oxidized by ROS to the highly fluorescent dichlorofluorescein (DCF).

-

Wash the cells with PBS to remove excess probe.

-

Measure the fluorescence intensity using a fluorescence microscope or a flow cytometer. The increase in fluorescence is proportional to the amount of intracellular ROS.

-

Conclusion

Tubeimoside I is a potent natural compound that induces apoptosis in cancer cells through a sophisticated and multi-pronged approach. Its primary mechanisms involve the induction of oxidative stress, which triggers the intrinsic mitochondrial pathway via modulation of the Bcl-2 protein family and subsequent caspase activation. Furthermore, TBMS1 disrupts critical pro-survival signaling by inhibiting the PI3K/Akt pathway while simultaneously activating pro-apoptotic MAPK stress pathways. Its ability to sensitize cancer cells to extrinsic death signals like TRAIL further underscores its therapeutic potential. The comprehensive data presented in this guide highlight the promise of Tubeimoside I as a candidate for further investigation and development in oncology.

References

- 1. Tubeimoside-1: A review of its antitumor effects, pharmacokinetics, toxicity, and targeting preparations - PMC [pmc.ncbi.nlm.nih.gov]